Product packaging for 12-Tricosanone(Cat. No.:CAS No. 540-09-0)

12-Tricosanone

Cat. No.: B1203296
CAS No.: 540-09-0
M. Wt: 338.6 g/mol
InChI Key: VARQGBHBYZTYLJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Biological Systems

The scientific journey of 12-Tricosanone began with its synthesis through the ketonic decarboxylation of lauric acid (dodecanoic acid), a fatty acid abundant in coconut and palm kernel oils. nih.govsci-hub.box This process, often utilizing catalysts like magnesium oxide (MgO), established a foundational method for its production.

A significant milestone in the study of this compound was its identification as a naturally occurring compound in the biological world. Research into insect chemical communication revealed that this compound, along with other long-chain ketones like 2-heneicosanone (B3049931), functions as a pheromone. nih.govpeerj.comfrontiersin.org Pheromones are chemical signals used by members of the same species to communicate. researchgate.net Specifically, it was identified as a key component of the pheromone blend used by ambrosia beetles within the Euwallacea fornicatus species complex. nih.govfrontiersin.orgeppo.int

More recently, in a different context, this compound was identified as an impurity in Polysorbate 80, a nonionic surfactant and emulsifier widely used in the food and pharmaceutical industries. nih.govdaneshyari.commdpi.com Studies showed that the presence of this compound at elevated levels in certain lots of Polysorbate 80 could lead to the formation of visible particles in biopharmaceutical drug products during long-term storage. nih.govdaneshyari.com This discovery highlighted the importance of monitoring and controlling this compound in pharmaceutical formulations. nih.gov

Significance in Contemporary Chemical Biology and Ecological Research

The roles of this compound in modern scientific research are multifaceted, spanning from sustainable technology to ecological management.

In the field of green chemistry and renewable energy, this compound is a pivotal intermediate for the synthesis of high-performance biolubricants. sci-hub.boxosti.govemerald.com The process involves converting bioderived lauric acid into this compound, which is then used as a building block to create larger, branched-chain molecules suitable for lubricant base oils. sci-hub.boxosti.govresearchgate.net This strategy presents a promising, environmentally friendly alternative to traditional petroleum-derived lubricants, which contribute to greenhouse gas emissions. osti.govrsc.org

From an ecological and agricultural perspective, the role of this compound as an insect pheromone is of great importance. nih.govpeerj.comeppo.int Research has shown that different species within the invasive Euwallacea fornicatus beetle complex produce unique ratios of this compound and 2-heneicosanone. nih.govpeerj.com This species-specific chemical signature is crucial for mating and social behavior. nih.govfrontiersin.org Understanding these pheromone systems opens avenues for developing targeted and environmentally benign pest management strategies, such as monitoring, mass trapping, and mating disruption, to control these invasive species which pose a threat to various ecosystems and agricultural crops. peerj.comresearchgate.netscilit.com

Furthermore, some research indicates that this compound may possess antimicrobial properties, including antibacterial and antifungal activities. This potential biological activity is an area of interest in chemical biology for its possible applications as a preservative.

Interactive Data Table: Key Research Areas of this compound

Research AreaSignificanceKey Findings
Biolubricant Synthesis Development of renewable and sustainable alternatives to petroleum-based products. osti.govrsc.orgThis compound, derived from lauric acid, is a key precursor for producing high-performance, branched bio-lubricant base oils. sci-hub.boxresearchgate.netaiche.org
Insect Pheromones Eco-friendly pest management of invasive ambrosia beetles (Euwallacea spp.). peerj.comeppo.intActs as a species-specific pheromone component in combination with 2-heneicosanone, with unique ratios for different species. nih.govpeerj.com
Pharmaceutical Quality Control Ensuring the stability and safety of biopharmaceutical drug products. nih.govdaneshyari.comIdentified as an impurity in Polysorbate 80 that can cause visible particle formation in drug formulations. nih.govdaneshyari.commdpi.com
Antimicrobial Activity Potential for new preservatives and therapeutic agents. Preliminary studies suggest antibacterial and antifungal properties.

Current Research Landscape and Knowledge Gaps

The current research on this compound is dynamic, with several key areas of focus. A major thrust is the optimization and scaling up of its synthesis for industrial applications. rsc.orgaiche.org This includes developing solvent-free reaction conditions and continuous flow reactor systems to make the production of this compound for biolubricants more economically viable and environmentally friendly. rsc.orgaiche.org

In the pharmaceutical sector, research continues to focus on analytical methods to detect and quantify this compound in raw materials like Polysorbate 80 to prevent particle formation in final drug products. nih.govmdpi.comdntb.gov.ua

In chemical ecology, scientists are further investigating the precise role of this compound in the chemical communication of various insect species. This includes field studies to test the efficacy of synthetic pheromone lures based on species-specific ratios for pest monitoring and control. nih.govpeerj.com

Despite the progress, several knowledge gaps remain. The complete biosynthetic pathways of this compound in insects are not fully elucidated. A more comprehensive understanding of its mechanism of action as an antimicrobial agent is needed to validate its potential use. Furthermore, its broader ecological roles and its fate and impact in the environment are areas that require further investigation.

Interactive Data Table: Pheromone Composition in Euwallacea Species

Beetle SpeciesCommon Name2-heneicosanone : this compound Ratio (approx.)
Euwallacea sp. #1Polyphagous Shot Hole Borer (PSHB)7 : 1
Euwallacea sp. #2Tea Shot Hole Borer (TSHB)1 : 1.7
Euwallacea sp. #5Kuroshio Shot Hole Borer (KSHB)1 : 10
Source: Data adapted from PeerJ 5:e3957 (2017). peerj.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46O B1203296 12-Tricosanone CAS No. 540-09-0

Properties

IUPAC Name

tricosan-12-one
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InChI

InChI=1S/C23H46O/c1-3-5-7-9-11-13-15-17-19-21-23(24)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VARQGBHBYZTYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O
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DSSTOX Substance ID

DTXSID4060238
Record name 12-Tricosanone
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Molecular Weight

338.6 g/mol
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CAS No.

540-09-0
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Biological Origins and Biosynthetic Pathways

Natural Occurrence and Distribution in Organisms

Presence in Plant Matrices and Waxes

While not explicitly identified as 12-tricosanone, a dominant ketone, nonacosan-10-one, has been found in the epicuticular wax of plum fruits (Prunus domestica). The presence of long-chain ketones in plant waxes is a common phenomenon, and it is plausible that this compound could be a constituent of the wax of other Prunus species or other plants, although specific research on its presence in Prunus domestica is not widely documented in the provided results.

Table 1: Natural Occurrence of this compound in Plants

Plant Species Part of Plant Reference

Identification in Animal Secretions

The femoral gland secretions of lizards are complex chemical mixtures that play a role in intraspecific communication. csic.es In a study of the femoral gland secretions of the spiny-tailed lizard, Uromastyx aegyptia microlepis, this compound was identified as a minor component in females. csic.es This finding is part of a broader pattern where methyl ketones are found in the secretions of various lizard species, suggesting a role in their chemical signaling. csic.es For instance, bishomologous series of methyl ketones have also been found in the secretions of the tree agama, Acanthocercus atricollis, and the sungazer, Cordylus giganteus. csic.esresearchgate.net

Table 2: this compound in Animal Secretions

Animal Species Type of Secretion Sex Reference

Bacterial Production and Metabolic Intermediates

Certain bacteria are capable of producing long-chain hydrocarbons and ketones. asm.org The OleA protein, part of the OleABCD enzyme cluster, is implicated in the biosynthesis of these compounds. asm.orgnih.govgoogle.comasm.org While direct production of this compound by a specific wild-type bacterium isn't explicitly detailed in the provided search results, the expression of a heterologous oleA gene from Stenotrophomonas maltophilia in Shewanella oneidensis MR-1 led to the production of at least 13 different monoketones. asm.org This demonstrates the potential for bacterial systems to synthesize a variety of long-chain ketones, including potentially this compound, depending on the specific OleA enzyme and the available fatty acid precursors. The formation of ketones in these systems is proposed to occur through the OleA protein acting alone. asm.orgasm.org

Enzymatic and Cellular Biosynthesis Mechanisms

Role of OleA Thiolase Superfamily in Hydrocarbon and Ketone Synthesis

The OleA enzyme, a member of the thiolase superfamily, is central to the biosynthesis of long-chain olefins and ketones in bacteria. nih.govgoogle.comasm.orgresearchgate.net Thiolase enzymes catalyze carbon-carbon bond formation. researchgate.net In the context of ketone synthesis, it is proposed that OleA catalyzes a non-decarboxylative Claisen condensation of two fatty acyl-CoA molecules to form a β-ketoacyl intermediate. asm.org This intermediate can then spontaneously decarboxylate to yield a ketone. asm.org The deletion of the oleABCD gene cluster in S. oneidensis and subsequent expression of only the oleA gene resulted in the production of ketones, supporting the hypothesis that OleA alone is sufficient for ketone formation. asm.org

Fatty Acyl-CoA Condensation Pathways

The biosynthesis of ketones, including this compound, is fundamentally linked to fatty acid metabolism. The general mechanism involves the condensation of two fatty acyl-CoA molecules. nih.govrose-hulman.eduuomustansiriyah.edu.iqlibretexts.org The first step in this pathway is catalyzed by a thiolase enzyme, which in the case of bacterial ketone synthesis is OleA. nih.govasm.org This enzyme facilitates the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA in the classic ketogenesis pathway. rose-hulman.edulibretexts.org For the formation of longer-chain ketones like this compound, the substrates would be longer-chain fatty acyl-CoAs. The OleA enzyme from Xanthomonas campestris, for example, has been shown to condense two fatty acyl-CoA molecules to form a β-keto acid. nih.gov This β-keto acid is a key intermediate that can then be decarboxylated to form the final ketone product. asm.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetoacetyl-CoA
Acetyl-CoA
Campesterol
Cholesterol
Dodecanoic acid
Friedelin
Hexadecanoic acid
Nonacosan-10-one
9-Octadecenoic acid
Octadecanoic acid
Octanamide
Pentadecane
Squalene

Genetic and Proteomic Approaches to Elucidate Biosynthesis

As of the latest available research, specific genetic and proteomic studies to fully elucidate the complete biosynthetic pathway of this compound in organisms have not been extensively published. While the general pathway of fatty acid ketonization is understood chemically, the specific enzymes and the genes that encode them in organisms like plums have not been detailed in the scientific literature.

Genomic and proteomic approaches are powerful tools for such investigations. nih.gov A typical research strategy would involve:

Genomics: Sequencing the genome of an organism known to produce this compound, such as a plum species. This would be followed by identifying candidate genes that might encode for enzymes capable of fatty acid metabolism and ketonization. nautilus.bio This is often achieved by looking for genes with homology to known fatty acid-metabolizing enzymes in other species.

Proteomics: This involves studying the complete set of proteins (the proteome) within the relevant tissues (e.g., the fruit skin of a plum). nautilus.bio Techniques such as two-dimensional gel electrophoresis (2D-SDS-PAGE) or mass spectrometry-based "shotgun" proteomics could be used to identify proteins that are highly expressed during the period of wax production. nih.gov Affinity-based proteomics, using probes that bind to active enzyme sites, could also help in identifying the specific enzymes involved in the biosynthetic pathway. mdpi.com

Table 1: Potential Proteomic Techniques for Biosynthesis Elucidation

Technique Description Potential Application for this compound
2D-SDS-PAGE Separates complex protein mixtures based on isoelectric point and molecular weight. Isolate proteins from plum epicuticular wax-producing cells for identification via mass spectrometry. nih.gov
Shotgun Proteomics Involves digesting all proteins in a sample and analyzing the resulting peptides by mass spectrometry to identify the original proteins. Comprehensive identification of all proteins present during wax synthesis to find candidate enzymes. nih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A metabolic labeling strategy where cells are grown in media containing "heavy" or "light" amino acids to allow for quantitative comparison of proteomes. Quantitatively compare the proteome of wax-producing cells versus non-producing cells to identify upregulated enzymes. plos.org

| Affinity Chromatography | Uses a bait molecule (e.g., an analogue of lauric acid) attached to a solid support to capture interacting proteins. | Isolate and identify the specific enzyme(s) that bind to lauric acid to catalyze the ketonization reaction. plos.org |

Although these methodologies are standard for elucidating biosynthetic pathways, their specific application to this compound biosynthesis in organisms remains a prospective area for future research. Detailed findings, including specific gene and enzyme data tables, are contingent on such studies being conducted and published.

Advanced Synthetic Methodologies and Chemical Transformations

Catalytic Ketonization from Renewable Fatty Acid Precursors

The synthesis of 12-tricosanone, a long-chain symmetrical ketone, from renewable fatty acid precursors like lauric acid represents a significant advancement in sustainable chemistry. google.com This process, known as ketonic decarboxylation or ketonization, involves the conversion of carboxylic acids into ketones, and is a key step in the production of biofuels and biolubricants. google.comresearchgate.net

The efficiency of this compound synthesis is highly dependent on the catalytic system employed. rsc.org Heterogeneous catalysts are preferred due to their ease of separation from the reaction products. osti.gov Magnesium oxide (MgO) and aluminum oxide (Al₂O₃) have been extensively studied for this purpose. rsc.org

MgO has demonstrated high selectivity and yield in the ketonization of lauric acid. rsc.orgaiche.org Studies have shown that MgO can achieve up to 83% yield of this compound at 300°C. The performance of pure MgO has been found to be superior to supported MgO catalysts, such as MgO/Al₂O₃ and MgO/SiO₂, which tend to deactivate more quickly. rsc.org The primary deactivation mechanism for MgO is the formation of magnesium carbonate on the catalyst surface. rsc.orgosti.gov

While also active, aluminum oxide (Al₂O₃) generally results in lower yields of this compound (around 45%) compared to MgO, as it can promote the formation of secondary products. However, under specific continuous flow reactor conditions at high temperatures (770-840°C), alumina (B75360) catalysts have been used for the ketonization of lauric acid. google.com

Recent research has also explored mixed metal oxides and hydrotalcite-derived catalysts. For instance, Mg-Al mixed oxides have shown promise, with some compositions achieving high yields of this compound. rsc.org The catalytic activity is influenced by factors such as the Mg/Al ratio and the presence of other metal promoters like cerium. rsc.org

Here is an interactive data table showing the performance of different catalysts in the synthesis of this compound from lauric acid:

CatalystTemperature (°C)Yield of this compound (%)Reference
MgO30083
Al₂O₃Not Specified~45
Mg/ZrO₂Not Specified47 rsc.org
Mg/Al₂O₃Not Specified34 rsc.org
Mg₃Al₁O₄.₅Not Specified76 rsc.org
Mg₃Al₀.₈Ce₀.₂O₄.₅Not Specified85 rsc.org

Traditional batch reactor methods for this compound synthesis often suffer from long processing times and the use of high-boiling-point solvents, which hinder scalability. aiche.org Process intensification strategies aim to overcome these limitations by developing more efficient and sustainable production methods. udel.edu

A key development has been the shift from batch to continuous flow reactors. aiche.orgosti.gov This transition allows for better control over reaction parameters, leading to improved selectivity and yield. aiche.org Furthermore, eliminating the need for a solvent simplifies the process and reduces environmental impact. rsc.orgudel.edu Researchers have successfully demonstrated the kilogram-scale production of this compound with high selectivity (around 90%) in a solvent-free, continuous flow system using an MgO catalyst. rsc.orgosti.govosti.gov This intensified process can significantly reduce the minimum selling price of resulting biolubricants, making them more competitive with petroleum-derived products. rsc.orgaiche.org

The mechanism of ketonic decarboxylation on metal oxide surfaces has been a subject of extensive study. researchgate.netmdpi.com The reaction is understood to proceed through several key steps involving the catalyst's surface properties. chula.ac.th

The process is initiated by the adsorption of the carboxylic acid (lauric acid) onto the catalyst surface. chula.ac.th The reaction is base-catalyzed, with basic sites on the metal oxide, such as surface hydroxyl groups, playing a crucial role. researchgate.netmdpi.com These sites facilitate the abstraction of a proton from the α-carbon of the carboxylic acid, leading to the formation of an enolate intermediate. mdpi.com

This enolate then attacks another molecule of the carboxylic acid, forming a β-keto acid intermediate. mdpi.comchula.ac.th This intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final ketone product, this compound. chula.ac.th The presence of both Lewis acid and Brønsted basic sites on the catalyst surface is believed to be important for the reaction to proceed efficiently. mdpi.com

Process Intensification in this compound Production

Multi-Step Organic Synthesis Approaches (e.g., Grignard Reactions, Acylation Processes)

Beyond catalytic ketonization, this compound can also be synthesized through multi-step organic reactions, offering alternative pathways to this long-chain ketone. smolecule.com

One notable method involves the use of Grignard reagents. smolecule.com Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. testbook.com In the context of this compound synthesis, a Grignard reagent derived from an 11-carbon alkyl halide could react with a 12-carbon acyl chloride. The initial addition product would then be hydrolyzed to yield this compound.

Acylation processes also provide a route to this compound. smolecule.com For instance, the reaction of lauroyl chloride with triethylamine (B128534) in an anhydrous solvent like benzene (B151609) can produce this compound. tandfonline.com This reaction is thought to proceed through the formation of a ketene (B1206846) intermediate, which then reacts further to form the symmetrical ketone. tandfonline.com

Derivatization and Subsequent Chemical Transformations for Functional Materials

This compound serves as a valuable platform molecule for the synthesis of functional materials, particularly through derivatization reactions that modify its chemical structure. google.comsci-hub.box

Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. masterorganicchemistry.comnumberanalytics.com this compound, with its acidic α-hydrogens, can act as the enolate precursor in these reactions. google.comosti.gov

A significant application of this chemistry is the reaction of this compound with furfural (B47365), a biomass-derived aldehyde. aiche.orgresearchgate.net This base-catalyzed aldol condensation leads to the formation of larger, branched molecules. sci-hub.boxosti.gov Specifically, the reaction can yield C28 and C33 furan-containing intermediates. osti.gov These intermediates can then be further processed, for example, through hydrodeoxygenation, to produce high-performance branched alkanes suitable for use as biolubricant base oils. aiche.orgsci-hub.box The reaction conditions, including the solvent and the molar ratio of reactants, can be optimized to maximize the yield of the desired condensation products. sci-hub.boxosti.gov For example, using a furfural to this compound molar ratio of 16:1 at 80°C has been shown to achieve a high yield of the branched furan (B31954) intermediates. osti.gov

The following table summarizes the products of the aldol condensation of this compound with furfural:

ReactantsKey Intermediate ProductsSubsequent ApplicationReference
This compound, FurfuralC28 and C33 furan intermediatesBiolubricant base oils aiche.orgosti.gov

Hydrodeoxygenation for Branched Alkane Production

The conversion of this compound into branched alkanes is a significant advancement in the production of renewable, high-performance base oils for lubricants. nih.govosti.gov This transformation is typically not a direct hydrodeoxygenation (HDO) of this compound itself, as that process primarily yields the linear alkane, n-tricosane. sci-hub.box Instead, to introduce the branching necessary for superior lubricant properties, a two-step synthetic strategy is employed. This pathway involves an initial carbon-carbon coupling reaction, followed by hydrodeoxygenation. nih.govaiche.org

The primary strategy involves an initial base-catalyzed aldol condensation of this compound with furfural, a platform chemical derived from lignocellulosic biomass. nih.govsci-hub.boxgoogle.com This step is crucial as it creates larger, branched furanic intermediates. osti.gov The presence of the ketonic group in this compound provides an acidic α-carbon position, making it an excellent platform for these carbon-carbon coupling reactions. sci-hub.boxgoogle.com Subsequent hydrodeoxygenation of these intermediates removes the oxygen atoms, resulting in the final, highly branched, lubricant-range alkanes. nih.govosti.gov

Research has focused on optimizing both the aldol condensation and HDO steps to maximize the yield of the desired products. For the initial condensation, various solvents and reaction conditions have been screened to achieve high yields of the branched furan adducts. nih.gov The subsequent HDO step utilizes specialized catalysts designed for high activity and selectivity in removing oxygen without significant C-C bond cleavage. sci-hub.boxresearchgate.net

A notable approach developed a two-step process to synthesize branched alkanes for lubricant base oil from this compound and furfural. osti.gov The process begins with aldol condensation to form C28 and C33 furan intermediates, which are then subjected to HDO. sci-hub.boxosti.gov This method produces a bio-lubricant base oil with viscous properties comparable to commercial petroleum-derived Group III and Group IV base oils. nih.govosti.gov

Detailed Research Findings

The synthesis of branched alkanes from this compound is a well-documented two-step process. The initial aldol condensation is followed by a hydrodeoxygenation (HDO) reaction.

Step 1: Aldol Condensation

In this step, this compound is reacted with furfural. The reaction is typically base-catalyzed. Optimal conditions have been identified to maximize the yield of the desired branched furan intermediates. sci-hub.box

ParameterValueReference
Reactants This compound, Furfural sci-hub.box
Catalyst 1 M NaOH in Methanol (B129727) google.com
Molar Ratio (Furfural:Ketone) 16:1 sci-hub.box
Temperature 80 °C google.com
Reaction Time 8 hours sci-hub.boxgoogle.com
Max. Intermediate Yield 93.5% - 94.3% nih.govsci-hub.box
Major Product C33 Furan Intermediate (79.5%) nih.govsci-hub.box
Minor Product C28 Furan Intermediate (14.8%) nih.gov

Step 2: Hydrodeoxygenation (HDO)

The mixture of C28 and C33 furan intermediates from the first step is then deoxygenated over a specialized catalyst to produce the final branched alkanes. nih.govsci-hub.box

ParameterValueReference
Catalyst Ir-ReOx/SiO2 nih.govosti.govsci-hub.box
Product C28 and C33 Branched Alkanes sci-hub.boxgoogle.com
Total Alkane Yield 72% sci-hub.box
Branched Alkane Yield (C28 & C33) 61.4% nih.govosti.gov
Byproducts Low-carbon alkanes (>C10) (~11%) nih.govsci-hub.box

This synthetic route represents a significant pathway for upgrading biomass-derived molecules into high-value products like bio-lubricants, offering a renewable alternative to petroleum-based oils. nih.govaiche.org

Biological Activities and Molecular Mechanisms

Antimicrobial and Antifungal Efficacy Research

Scientific investigations have highlighted the antimicrobial and antifungal properties of 12-Tricosanone, positioning it as a compound of interest for further research in developing new antimicrobial agents. researchgate.net

Mechanisms of Action against Microbial Membranes

The antimicrobial activity of long-chain ketones like this compound is often attributed to their molecular structure, which facilitates interaction with and disruption of microbial cell membranes. These molecules possess both a polar (hydrophilic) carbonyl group and a nonpolar (hydrophobic) long hydrocarbon chain. mst.edu This amphiphilic nature is crucial for their antimicrobial action.

The proposed mechanism involves the hydrophobic chain partitioning into the lipid bilayer of the microbial membrane, which disrupts the membrane's integrity. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis. mdpi.comnih.gov The effectiveness of this action is often dependent on the chain length, as it influences the balance between the hydrophilic and hydrophobic portions of the molecule. mdpi.com While this general mechanism is understood for long-chain ketones, specific studies detailing the precise molecular interactions of this compound with the membranes of various bacterial and fungal species are still an area for further research.

Synergistic Effects with Other Antimicrobial Agents

Research into plant-derived compounds and essential oils has demonstrated that they can exhibit synergistic effects when combined with conventional antimicrobial agents. mdpi.comjidc.orgmdpi.com This synergy often allows for a reduction in the minimum inhibitory concentrations (MICs) of the antibiotics, potentially overcoming microbial resistance and reducing side effects. scielo.brnih.gov

While specific studies on the synergistic effects of purified this compound with named antibiotics or antifungal drugs are not extensively detailed in the available literature, the principle of combining plant-derived bioactive compounds with traditional antimicrobials is well-established. nih.gov It is hypothesized that this compound, by disrupting the microbial membrane, could enhance the penetration and efficacy of other antimicrobial drugs. researchgate.net This potential for synergistic activity makes this compound a candidate for future combination therapy research against multidrug-resistant pathogens.

Anti-inflammatory and Antioxidant Properties Investigations**

Preliminary research suggests that this compound may possess anti-inflammatory and antioxidant properties. researchgate.net The investigation of these properties often involves in-vitro assays to determine the compound's ability to mitigate oxidative stress and inflammatory responses.

Standard in-vitro methods to assess anti-inflammatory activity include the heat-induced bovine serum albumin (BSA) denaturation assay and the hypotonicity-induced human erythrocyte membrane lysis assay. Antioxidant potential is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.commdpi.com

Ketone analogs of some phenolic acids have been shown to exhibit antioxidant activity. nih.gov While the specific results of such assays for this compound are not widely published, its identification in plants with traditional uses for inflammatory conditions suggests it as a target for further investigation into its potential health benefits. peerj.com

Insect Behavioral Modulation Studies

This compound has been identified as a key semiochemical, a chemical substance that affects the behavior of other individuals, in various insect species. researchgate.net

Pheromonal and Semiochemical Functions

Research has confirmed that this compound is a component of the pheromone blend of several insect species. Pheromones are chemical factors that trigger a social response in members of the same species. researchgate.netnih.gov

More specifically, this compound has been identified as a pheromone component in three cryptic species of the Euwallacea fornicatus species complex, which are invasive ambrosia beetles. These species are the polyphagous shot hole borer (PSHB, Euwallacea sp. #1), the tea shot hole borer (TSHB, Euwallacea sp. #2), and the Kuroshio shot hole borer (KSHB, Euwallacea sp. #5). The pheromone blend for these species consists of 2-heneicosanone (B3049931) and 2-tricosanone (B3061239), with the ratio of these two ketones being species-specific.

Below is a table detailing the species-specific pheromone ratios of 2-heneicosanone and 2-tricosanone in the Euwallacea species complex.

SpeciesCommon Name2-heneicosanone : 2-tricosanone Ratio
Euwallacea sp. #1Polyphagous Shot Hole Borer (PSHB)45 : 55
Euwallacea sp. #2Tea Shot Hole Borer (TSHB)70 : 30
Euwallacea sp. #5Kuroshio Shot Hole Borer (KSHB)29 : 71
Data sourced from Cooperband et al., 2017

Concentration-Dependent Attractant and Repellent Effects

The behavioral response of insects to semiochemicals is often concentration-dependent. A particular concentration of a compound may be attractive, while a different concentration could be repellent or have no effect. researchgate.net

In the case of the Euwallacea species complex, behavioral bioassays have demonstrated that mature mated females are strongly attracted to a synthetic binary blend of 2-heneicosanone and 2-tricosanone that matches their own species-specific ratio. Conversely, they are repelled by the pheromone blends of the other two species. This indicates a high degree of specificity in their chemical communication, driven by the precise ratio of the two ketones.

The dose of the pheromone blend also influences the response. In a dose-response test with PSHB, a synthetic blend of 2-heneicosanone and 2-tricosanone at a ratio of 45:55 was tested at different concentrations. The results showed a dose-dependent attraction.

The following table summarizes the walking responses of female Polyphagous Shot Hole Borers (PSHB) to different doses of their synthetic pheromone blend in a Y-plate behavioral bioassay.

Dose of Pheromone Blend (ng)Proportion of Beetles AttractedProportion of Beetles RepelledNet Response
310.450.55Neutral/Slight Repulsion
3130.750.25Strong Attraction
31250.500.50Neutral
Data adapted from Cooperband et al., 2017

These findings highlight the critical role of both the specific chemical composition and the concentration of this compound within a pheromone blend in modulating insect behavior, functioning as either an attractant or a repellent.

Receptor Interactions and Signal Transduction Pathways

The biological influence of this compound at the molecular level involves interactions with specific protein receptors, which can initiate cascades of cellular signals. Research into these mechanisms, often through computational modeling, has begun to elucidate the compound's potential biological roles.

One notable area of investigation has been its interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor. A molecular docking study exploring the bioactive components of Moringa oleifera fruit extract identified this compound as one of the constituents with binding affinity for the human ACE2 receptor. researchgate.net The binding affinity is quantified by a Glide score, where more negative values indicate a potentially tighter ligand-protein interaction. researchgate.net This interaction suggests a potential for this compound to modulate the physiological pathways associated with this receptor. researchgate.net

Table 1: Molecular Docking Results for this compound

Target ReceptorLigandGlide Score (kcal/mol)Study ContextSource
Human ACE2 ReceptorThis compound-5.5Analysis of phytocomponents from Moringa oleifera researchgate.net

Insecticidal Activity and Ecotoxicological Profiles

This compound has been identified as having insecticidal properties, positioning it as a compound of interest for applications in pest control. smolecule.com Studies have noted its activity against certain insect pests, suggesting its potential as a component in eco-friendly insecticide formulations. smolecule.com Beyond direct toxicity, research indicates that this compound may be involved in insect behavior modulation, potentially acting as a repellent depending on the concentration and target species. smolecule.com This characteristic highlights its potential utility in integrated pest management strategies. smolecule.com

The ecotoxicological profile of this compound is defined by its potential effects on various organisms and the environment. According to safety data, it is considered a poison when administered intravenously. chemicalbook.com Standardized hazard classifications indicate that the compound may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation. chemscene.com

From an environmental standpoint, this compound is a component of secondary organic aerosols formed from the atmospheric oxidation of volatile organic compounds. scholaris.ca Research on the health effects of such aerosols has suggested that exposure can lead to airway hyperresponsiveness, indicating a potential impact on respiratory health that is not associated with airway inflammation but may occur through other mechanisms. scholaris.ca

Table 2: Ecotoxicological and Hazard Profile of this compound

Profile AspectFindingGHS PictogramHazard StatementsSource
Acute ToxicityPoison by intravenous route.N/AN/A chemicalbook.com
Human HazardHarmful if swallowed.GHS07H302 chemscene.com
Human HazardCauses skin irritation.GHS07H315 chemscene.com
Human HazardCauses serious eye irritation.GHS07H319 chemscene.com
Human HazardMay cause respiratory irritation.GHS07H335 chemscene.com
Environmental FateComponent of secondary organic aerosol.N/AMay cause airway hyperresponsiveness. scholaris.ca

Ecological Roles and Behavioral Ecology

Interspecific Chemical Communication (Allelochemicals)

Allelochemicals are semiochemicals that facilitate communication between different species. 12-Tricosanone has been identified as a component in plants, where it can play a role in allelopathy—the chemical inhibition of one species by another.

Research has isolated this compound from the plant Crataeva religiosa, a species whose leaf extracts have demonstrated strong allelopathic activity. researchgate.net This suggests that this compound may contribute to the plant's defense mechanisms, potentially acting as a natural herbicide by inhibiting the growth of competing plant species. researchgate.net The compound has also been found in Achyranthes aspera, another plant recognized for its medicinal and biological activities. thepharmajournal.com The presence of this compound in plant tissues and its associated allelopathic effects underscore its role in shaping plant community structures and inter-species competition. researchgate.net

Intraspecific Chemical Communication (Pheromones)

Pheromones are chemical signals that trigger a social response in members of the same species. This compound has been identified as a key component of pheromone blends in several insect species, playing a crucial role in their social behavior and reproduction.

A significant example is found in the Euwallacea fornicatus species complex of ambrosia beetles. peerj.com In these beetles, this compound, in conjunction with 2-heneicosanone (B3049931), functions as a pheromone. peerj.comresearchgate.net The precise ratio of these two ketones is species-specific, allowing beetles to distinguish between their own species and other closely related species. peerj.comresearchgate.netscience.gov Behavioral studies have confirmed that mature mated females are strongly attracted to synthetic blends that match the specific ratio of their own species but are repelled by the ratios produced by other species. science.govscience.gov This chemical specificity is vital for mate recognition and maintaining reproductive isolation.

The table below details the different pheromone ratios found in three cryptic species of the Euwallacea fornicatus complex. researchgate.net

SpeciesCommon Name2-Heneicosanone : this compound Ratio (Mean ±SE)
Euwallacea fornicatus (sp. #1)Polyphagous Shot Hole Borer (PSHB)45 : 55
Euwallacea fornicatus (sp. #2)Tea Shot Hole Borer (TSHB)68 : 32
Euwallacea fornicatus (sp. #5)Kuroshio Shot Hole Borer (KSHB)87 : 13

Data sourced from Cooperband et al. (2017), as presented in related research contexts. researchgate.net

Impact on Insect Pest Behavior and Population Dynamics

The function of this compound as both a repellent and a pheromone gives it the capacity to significantly influence the behavior and population dynamics of various insect pests. smolecule.com By mediating behaviors such as aggregation, mating, and host selection, this semiochemical can be a key factor in the success and distribution of pest populations. frontiersin.orgresearchtrend.net

For ambrosia beetles, the species-specific pheromone blend containing this compound is critical for aggregation on a host tree, a necessary step for overwhelming the tree's defenses and establishing a colony. peerj.comresearchgate.net The chemical signal guides females to suitable locations for creating galleries and cultivating their symbiotic fungi. peerj.com The repellent effect of non-native ratios helps prevent interspecific competition. science.gov

Beyond its role as a pheromone, studies have noted the potential of this compound as a general insect repellent. smolecule.com This repellent property could deter certain pest species from feeding or laying eggs on plants that produce this compound, thereby influencing their population dynamics by limiting their food sources and reproductive sites. medwinpublishers.com The behavioral manipulation of insects through such chemical cues is a cornerstone of modern pest management research. researchtrend.net

Studies on Vertebrate Chemical Signaling (e.g., Reptilian Semiochemistry)

This compound also functions as a semiochemical in vertebrates, particularly in reptiles and mammals, where it is a component of secretions used for intraspecific communication. csic.esresearchgate.net

In the realm of reptilian semiochemistry, this compound has been identified in the femoral gland secretions of the spiny-tailed lizard, Uromastyx aegyptia microlepis. csic.es These secretions are complex chemical mixtures that convey information about the sender, such as sex, condition, and social status. csic.es While many compounds are shared between males and females, the relative proportions, including that of this compound, can differ significantly, suggesting a role in sex recognition or signaling individual quality. csic.es The compound has also been detected in the femoral gland secretions of the sungazer lizard, Cordylus giganteus. researchgate.net

The table below shows a partial list of compounds, including this compound, found in the femoral secretions of male and female Uromastyx aegyptia microlepis.

Compound ClassCompoundRelative Percentage in Males (Mean ± SE)Relative Percentage in Females (Mean ± SE)
KetonesThis compound -0.05 ± 0.05
TerpenoidsSqualene4.88 ± 2.554.36 ± 1.15
SteroidsCholesta-2,4-diene10.57 ± 1.569.88 ± 2.75
SteroidsCholest-2-ene1.43 ± 1.081.05 ± 0.33

Data adapted from a study on Uromastyx aegyptia microlepis femoral secretions. csic.es

Furthermore, research on male giant pandas (Ailuropoda melanoleuca) has detected this compound in their anogenital gland secretions (AGS). researchgate.net Notably, this and other compounds were found in AGS during the mating season but not during the non-mating season, indicating a direct role in reproductive signaling. researchgate.net This seasonal variation suggests it may function to advertise reproductive status or readiness to potential mates or competitors. researchgate.net

Integration into Integrated Pest Management (IPM) Strategies)

Integrated Pest Management (IPM) is an environmentally sensitive approach that combines multiple strategies to manage pests with the least possible hazard to people, property, and the environment. epa.govncsu.edu The unique behavioral effects of this compound make it a valuable candidate for inclusion in IPM programs, particularly those targeting insect pests. smolecule.com

Semiochemicals are a key tool in IPM, used for:

Monitoring and Detection: Pheromone-baited traps containing synthetic blends of this compound and other compounds can be used to monitor for the presence and population levels of pests like the ambrosia beetle. medwinpublishers.com This information helps growers make timely and informed decisions about when control actions are necessary. epa.gov

Mass Trapping: Deploying a large number of pheromone traps can capture a significant portion of a pest population, reducing their numbers and subsequent damage to crops. medwinpublishers.com

Mating Disruption: Releasing large quantities of a synthetic pheromone into an area confuses insects and interferes with their ability to find mates. researchtrend.netmedwinpublishers.com A synthetic blend containing this compound could be used to disrupt the mating of target beetle species, thereby suppressing their reproductive rate. science.gov

Push-Pull Strategies: This advanced IPM tactic involves using repellents ('push') to drive pests away from a crop, while simultaneously using attractants ('pull') to lure them into traps or toward a trap crop. medwinpublishers.com The repellent properties of this compound could be explored in a 'push' capacity, while its pheromonal qualities could be used for the 'pull'. peerj.comsmolecule.com

By leveraging the natural behavior-modifying properties of this compound, IPM programs can develop more targeted, sustainable, and eco-friendly pest control solutions that reduce reliance on conventional pesticides. agronomyjournals.comwur.nl

Advanced Research Applications

Development of Biolubricant Base Oils from 12-Tricosanone

The pursuit of sustainable and environmentally friendly alternatives to petroleum-based products has driven significant research into the development of biolubricants. This compound, a long-chain symmetrical ketone, has emerged as a promising platform molecule for the synthesis of high-performance biolubricant base oils. sci-hub.boxosti.govaiche.org This is largely due to its derivation from renewable fatty acids, such as lauric acid found in coconut and palm kernel oils, and its chemical structure which allows for the creation of branched alkanes with desirable lubricating properties. sci-hub.boxnih.gov

The synthesis of these advanced biolubricants typically involves a two-step process: an aldol (B89426) condensation of this compound with a biomass-derived compound like furfural (B47365), followed by hydrodeoxygenation (HDO). sci-hub.boxnih.gov This strategy aims to produce branched alkanes, which are crucial for achieving superior cold flow properties in lubricants. osti.govnih.gov Research has demonstrated that this approach can yield lubricant-ranged branched alkanes (C28 and C33) with properties comparable to commercial petroleum-derived Group III and Group IV base oils. nih.gov The process has been scaled up to kilogram-scale production with high selectivity, indicating its potential for industrial viability. aiche.orgrsc.org

Comparison with Petroleum-Derived Lubricants

Biolubricants derived from this compound present a compelling alternative to traditional petroleum-based lubricants, offering both environmental and performance advantages. aiche.org A key benefit is their renewable origin, which contributes to a more sustainable "closed carbon balance" by utilizing CO2 captured during the growth of biomass feedstocks. sci-hub.box

From a performance perspective, the viscous properties of biolubricant base oils produced from this compound have been shown to be comparable to commercial Group III and Group IV base oils. nih.gov Techno-economic analysis (TEA) has further indicated that these bio-based lubricants could have a minimum selling price that is 29% lower than that of commercial synthetic poly alpha olefin (PAO), a widely used petroleum-derived lubricant. rsc.org Additionally, life cycle assessments (LCA) suggest a potential for reduced global warming potential (GWP) compared to petroleum-based lubricants, particularly under carbon-neutral assumptions for the production of the raw materials. rsc.org

However, there are challenges to address. While the branched structure of these biolubricants improves cold flow properties, other characteristics such as oxidation stability may require further optimization through additives or chemical modifications to match the performance of their petroleum counterparts under all operating conditions. researchgate.netosti.gov

Table 1: Comparison of Biolubricant Properties

Property Biolubricant from this compound Petroleum-Derived Lubricants (Group III/IV)
Feedstock Renewable (e.g., fatty acids, biomass) sci-hub.boxosti.gov Non-renewable (petroleum) sci-hub.box
Viscosity Comparable to Group III and IV oils nih.gov Well-established standards
Cold Flow Properties Superior due to branched structure osti.govnih.gov Can be limited in non-additized oils
Environmental Impact Lower potential GWP, renewable source rsc.org Contributes to greenhouse gas emissions sci-hub.box
Production Cost Potentially lower minimum selling price rsc.org Established, but subject to oil price volatility

Tailoring Molecular Structures for Enhanced Properties

A significant advantage of using this compound as a building block for biolubricants is the ability to tailor the molecular structure to achieve specific, enhanced properties. nih.gov The presence of a ketone group in this compound provides a reactive site for carbon-carbon bond formation, enabling the incorporation of branches into the hydrocarbon backbone. sci-hub.box This is a key strategy for improving cold flow properties, a critical parameter for lubricant performance in a wide range of temperatures. osti.gov

The aldol condensation reaction with molecules like furfural allows for the creation of larger, branched intermediates. sci-hub.boxnih.gov Subsequent hydrodeoxygenation removes oxygen and saturates the molecule, resulting in a stable, branched alkane structure. nih.gov By carefully selecting the reaction partners and controlling the reaction conditions, researchers can influence the degree of branching and the final carbon number of the lubricant molecules. sci-hub.boxresearchgate.netresearchgate.net This control over the molecular architecture allows for the fine-tuning of key lubricant specifications such as viscosity, viscosity index, and pour point. osti.govrsc.org

For instance, studies have shown that reacting this compound with furfural can produce C28 and C33 branched alkanes with a high yield. nih.gov The resulting biolubricant base oil exhibits viscous properties comparable to high-quality commercial lubricants. nih.gov This ability to design lubricant molecules with desired properties from renewable feedstocks represents a significant step towards the development of next-generation, high-performance biolubricants. researchgate.net

Investigation as an Impurity in Pharmaceutical Formulations

While this compound shows promise in industrial applications, its presence as an impurity in pharmaceutical formulations, particularly those containing polysorbates, has raised concerns. nih.gov Polysorbates, such as Polysorbate 80 (PS80), are widely used as surfactants to stabilize biopharmaceutical drug products. mdpi.comfrontiersin.org However, this compound has been identified as an impurity in certain lots of PS80 raw materials, and it is not a degradation product. nih.govdaneshyari.com

Impact on Drug Product Stability and Particle Formation

The presence of this compound as an impurity in polysorbate-containing drug products can have a significant impact on their stability, most notably leading to the formation of visible particles. nih.govdaneshyari.comresearchgate.net This has been observed in monoclonal antibody (mAb) drug product solutions during long-term storage. nih.govdaneshyari.com

The formation of these particles is directly correlated with elevated levels of this compound in the specific lots of Polysorbate 80 used in the formulation. nih.govdaneshyari.com This is a critical issue as the presence of visible particles can render a drug product non-compliant with quality standards. casss.org The particles have been identified as consisting of this compound, which is poorly soluble in aqueous formulations and can precipitate over time. nih.govsemanticscholar.org This underscores the importance of stringent quality control of raw materials like polysorbates to prevent particle formation and ensure the stability and safety of biopharmaceutical products. nih.govresearchgate.net

Analytical Methods for Impurity Profiling in Polysorbates

The identification of this compound as a problematic impurity has necessitated the development and application of robust analytical methods for its detection and quantification in polysorbate raw materials. A key technique that has proven effective is ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy. semanticscholar.orgresearchgate.net

¹H NMR offers a rapid and simple method for the quantitative evaluation of impurities like this compound in polysorbates. semanticscholar.org The signal for this compound is well-separated from the signals of other components in the polysorbate mixture, allowing for its clear identification. semanticscholar.orgresearchgate.net This method provides comprehensive structural information and can be used for the quality control of incoming polysorbate raw materials. researchgate.net

In addition to NMR, other hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the detailed characterization of polysorbates and their impurities. ajprd.comacs.org These methods allow for the profiling of fatty acids and the identification of various components within the complex polysorbate mixture, contributing to a more thorough understanding and control of raw material quality. acs.org

Role in Lipid Metabolism Research as a Reference Compound

Beyond its applications in materials science and its implications for pharmaceutical quality control, this compound also serves as a reference compound in the field of lipid metabolism research. smolecule.com Lipids are a diverse group of molecules that play crucial roles in numerous biological processes, and their metabolism is a key area of study for understanding health and disease. medchemexpress.com

In this context, pure compounds like this compound can be used as standards in analytical methods to identify and quantify lipids in biological samples. Its well-defined chemical structure and properties make it a useful tool for researchers studying the complex pathways of lipid synthesis, breakdown, and transport. smolecule.comfrontiersin.org The availability of such reference compounds is essential for the accuracy and reproducibility of experimental results in studies investigating the role of lipid metabolism in various physiological and pathological conditions. frontiersin.org

Exploration in Novel Material Synthesis (e.g., Surfactants, Polymer Building Blocks)

This compound, a long-chain symmetrical ketone, serves as a versatile platform molecule in the synthesis of novel materials. Its chemical structure, featuring a central carbonyl group flanked by two long alkyl chains, makes it a valuable intermediate for creating surfactants and as a building block for larger, complex molecules and polymers. The ketone functional group is particularly important as it allows for carbon-carbon coupling reactions, enabling the construction of new molecular frameworks. google.com

Role in Surfactant Synthesis

While not a surfactant itself, this compound emerges as a significant co-product in the synthesis of bio-based surfactant precursors. Research into renewable surfactants has explored the cross-ketonization of biomass-derived acids, such as 2-furoic acid, with vegetable-oil-derived fatty acids like lauric acid. rsc.orgosti.gov The primary goal of this reaction is to produce 2-dodecanoyl furan (B31954), a key precursor for oleo-furan sulfonate biosurfactants. rsc.org

During this process, the self-ketonization of lauric acid occurs as a competing reaction, yielding this compound. osti.gov The selectivity towards the desired cross-ketone product (2-dodecanoyl furan) versus the self-ketonization product (this compound) is highly dependent on the catalyst and reaction conditions used. rsc.orgosti.gov For instance, studies have shown that while iron oxide catalysts can achieve up to 77% selectivity for 2-dodecanoyl furan, this compound is still a notable product. rsc.org Similarly, using magnesium oxide as a catalyst, increasing the molar ratio of lauric acid to 2-furoic acid promotes the formation of this compound. osti.gov Although often considered a side product in this specific synthesis, this compound is recognized as a valuable precursor in its own right for other applications, such as lubricants and base oils. osti.gov

Table 1: Influence of Reactant Ratio on Ketonization Product Yields

This table summarizes the results from a study on the cross-ketonization of 2-furoic acid and lauric acid using a magnesium oxide catalyst. It demonstrates how the molar ratio of the reactants influences the yield of the desired surfactant precursor (2-dodecanoylfuran) and the self-ketonization product (this compound).

Molar Ratio (Lauric Acid / 2-Furoic Acid)Yield of 2-dodecanoylfuran (%)Yield of this compound (%)
0.6HighLow
> 0.6DecreasesIncreases

Data sourced from research on cross-ketonization over magnesium oxide. osti.gov

Application as a Polymer Building Block

The reactivity of the ketone group in this compound makes it an excellent building block for synthesizing larger molecules with potential applications as polymer precursors or advanced materials like biolubricants. google.com A key synthetic strategy involves the aldol condensation reaction, where this compound acts as a nucleophile.

In one notable application, this compound is reacted with furfural, a biomass-derived aldehyde, to create significantly larger branched molecules. google.comresearchgate.net This base-catalyzed aldol condensation leads to the formation of C28 and C33 furan isomers. google.com These intermediates can then undergo hydrodeoxygenation (HDO) to produce highly branched C28 and C33 alkanes, which are desirable as lubricant base oils. google.comresearchgate.net This multi-step synthesis demonstrates the role of this compound as a foundational molecule for constructing high-molecular-weight, functional materials from renewable feedstocks. google.com The initial this compound can be synthesized in high yield (89%) from lauric acid, making it an ideal starting material for these processes. google.com

Table 2: Aldol Condensation of this compound with Furfural

This table details the reaction conditions and products of the aldol condensation between this compound and furfural, highlighting its function as a chemical building block.

ParameterDetails
Reactants This compound, Furfural
Catalyst Sodium Hydroxide (NaOH)
Reaction Type Aldol Condensation
Molar Ratio 8:1 (Furfural to this compound)
Temperature 80 °C
Time 24 hours
Intermediate Products C28 and C33 furan isomers
Final Products (after HDO) C28 and C33 branched alkanes

Data sourced from research on the synthesis of bio-lubricant base oils. google.comresearchgate.net

Analytical Methodologies in 12 Tricosanone Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in separating 12-tricosanone from complex mixtures and accurately measuring its concentration.

The process involves vaporizing the sample and passing it through a chromatographic column, where components separate based on their physicochemical properties. thermofisher.com As each component, including this compound, elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" that allows for definitive identification by comparing it to reference spectra. jddtonline.info For quantification, the intensity of specific ion fragments is measured. The use of selected ion monitoring (SIM) mode can enhance sensitivity and selectivity for trace-level detection. thermofisher.commdpi.com Furthermore, triple quadrupole GC-MS/MS offers even greater selectivity and is ideal for analyses requiring the highest sensitivity, such as quantifying contaminants in food or environmental samples. thermofisher.comcoresta.org

For rapid screening of large numbers of samples, particularly in biotechnological applications, high-throughput methods are essential. The Nile red assay has emerged as a valuable tool for detecting the production of long-chain ketones, like this compound, in bacteria. nih.govasm.orgasm.org This fluorescent dye exhibits enhanced fluorescence in hydrophobic environments. asm.orgresearchgate.net

The principle of the assay lies in the fact that Nile red fluoresces when it partitions into the hydrophobic ketones produced by bacterial cells. nih.govasm.org This fluorescence can be measured using a microplate reader, allowing for the rapid screening of many bacterial colonies or cultures simultaneously. asm.orgoup.com Studies have demonstrated that bacterial strains engineered to produce higher levels of ketones can be distinguished from wild-type strains by their increased Nile red fluorescence. nih.govasm.org This method provides a significant advantage over the more labor-intensive GC-MS analysis for initial screening purposes, although GC-MS is still necessary for confirmation and precise quantification. asm.orgasm.org

Confocal microscopy has further revealed that in some bacteria, the ketones detected by Nile red are localized to the cell membrane. nih.govasm.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Spectroscopic Characterization Approaches (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to elucidate the structure of this compound. In the ¹H NMR spectrum, the protons on the carbons adjacent to the carbonyl group (α-protons) typically appear as a triplet around 2.33 ppm. ijpsonline.com The signals for the other methylene (B1212753) groups appear as a broad peak around 1.26 ppm, and the terminal methyl groups show a triplet at approximately 0.88 ppm. ijpsonline.com In the ¹³C NMR spectrum, the carbonyl carbon gives a characteristic peak at around 210 ppm. ¹H NMR has also been identified as a useful tool for identifying this compound as an impurity in polysorbate raw materials. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears around 1715-1733 cm⁻¹. ijpsonline.comlibretexts.org The spectrum also shows characteristic C-H stretching vibrations for the aliphatic chain around 2916 cm⁻¹. ijpsonline.com

The following table summarizes the characteristic spectroscopic data for this compound.

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
¹H NMR (CDCl₃) δ 2.33 (4H, t, J=7 Hz, -CH₂CO-), 1.54 (4H, m, -CH₂CH₂CO-), 1.26 (32H, br, 16x -CH₂-), 0.88 (6H, t, J=7.0 Hz, 2x -CH₃) ijpsonline.com
¹³C NMR ~210 ppm (C=O)
IR (KBr) ~1733 cm⁻¹ (C=O stretch), ~2916 cm⁻¹ (C-H stretch) ijpsonline.com
Mass Spectrometry (GC-MS) m/z 338 (M⁺) ijpsonline.com

Application in Complex Biological and Industrial Matrices

The detection and analysis of this compound are often required in complex mixtures.

In biological matrices , this compound has been identified as a component of fruit waxes. mdpi.com For example, a study on different plum cultivars found that the content of this compound, along with other ketones, was significantly negatively correlated with fruit firmness and total soluble solids content. mdpi.com This suggests a potential role for this compound in fruit quality and shelf-life.

In industrial matrices , this compound has been identified as an impurity in polysorbate formulations, which are common excipients in biopharmaceutical products. researchgate.netresearchgate.net Its presence can lead to the formation of visible particles in drug products, highlighting the importance of rigorous quality control. Analytical methods like NMR and GC-MS are crucial for monitoring its levels in these industrial products. researchgate.net Furthermore, this compound is utilized in the production of biolubricants. researchgate.net

Multivariate Analytical Approaches for Structure-Activity Relationship Elucidation

Multivariate analysis techniques are powerful tools for understanding the relationship between the chemical structure of a compound and its biological activity or physicochemical properties (Quantitative Structure-Activity Relationship, QSAR). excli.denih.gov For a compound like this compound, these methods can correlate its structural features with its observed effects.

Methods such as Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) can be employed. PCA can be used to analyze variables like chain length, melting point, and hydrophobicity (logP) to identify the principal factors influencing a particular property. PLSR can then be used to build predictive models that link structural descriptors (e.g., molecular volume) to properties like solubility.

Sustainability and Environmental Considerations in 12 Tricosanone Lifecycle

Green Chemistry Principles in Synthesis and Production

The synthesis of 12-tricosanone, particularly through the ketonization of lauric acid, aligns with several core principles of green chemistry, a framework designed to make chemical processes more environmentally benign. usda.gov These principles aim to reduce waste, use renewable materials, and minimize energy consumption and toxicity. inchem.orgbiointerfaceresearch.com

Key green chemistry principles applicable to this compound production include:

Use of Renewable Feedstocks: The primary route to this compound involves lauric acid, a fatty acid that can be sourced from renewable plant-based oils like coconut oil. This reduces reliance on depleting petrochemical feedstocks, which are traditionally used for producing compounds of similar molecular weight. usda.govasm.org

Catalysis: The synthesis of this compound is effectively achieved using catalytic methods, which are superior to stoichiometric reagents as they are used in small amounts and can be recycled. usda.govinchem.org Specifically, magnesium oxide (MgO), an earth-abundant and recyclable catalyst, has proven highly effective, achieving yields of over 80%. e3s-conferences.org This avoids the need for corrosive or hazardous reagents often used in other chemical syntheses. nih.gov

Waste Prevention and Atom Economy: Green synthesis routes focus on maximizing the incorporation of all materials used in the process into the final product. The ketonization of lauric acid to this compound is a relatively efficient process. nih.gov Kilogram-scale production has been achieved using solvent-free continuous flow reactors, which minimizes waste generation.

Safer Solvents and Auxiliaries: The ability to conduct the synthesis in solvent-free conditions or with benign solvents is a significant advantage. asm.org This eliminates the environmental and health hazards associated with many toxic organic solvents. asm.org

The application of these principles demonstrates a concerted effort to produce this compound in a manner that is both economically viable and environmentally responsible.

Life Cycle Assessment (LCA) of this compound Derived Products

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacturing, use, and end-of-life disposal or recycling. mdpi.com While detailed, publicly available LCA studies specifically for this compound are scarce, the framework is crucial for understanding the environmental credentials of its derived products, such as biolubricants. usda.govmdpi.com The goal of such an assessment is to quantify the environmental footprint and identify areas for improvement. mdpi.com

The life cycle of a this compound-derived biolubricant would typically be assessed in the following stages:

LCA StageDescription for this compound Derived ProductsKey Considerations
Cradle-to-Gate This stage covers the extraction and processing of raw materials. For this compound, this involves the agricultural cultivation of oil-producing plants (e.g., coconuts), extraction of lauric acid, and the chemical synthesis of this compound itself.Inputs include land use, fertilizer, water, and energy for farming and oil processing. Outputs include greenhouse gas emissions and wastewater. The synthesis step includes energy and catalyst consumption.
Gate-to-Gate This involves the conversion of this compound into the final product, such as a biolubricant base oil. This may involve further reactions like aldol (B89426) condensation and hydrodeoxygenation.Energy inputs, use of additional reagents/catalysts, and waste byproducts from the conversion process are the primary factors. nih.gov
Gate-to-Grave This stage encompasses the use phase and the end-of-life of the product. For a biolubricant, this includes its performance, longevity, and eventual disposal.Key advantages here are the product's biodegradability and low toxicity compared to mineral oil-based lubricants, which can persist and contaminate soil and water. mdpi.com

A comparative LCA of biolubricants derived from vegetable oils versus conventional mineral-based lubricants has shown that while the agricultural phase of biolubricants can have impacts (e.g., eutrophication from fertilizers), they often exhibit a lower global warming and ozone depletion potential. The end-of-life phase is where biolubricants show a significant environmental advantage due to their biodegradability. mdpi.com Conducting a formal LCA for this compound and its derivatives is a necessary step to fully validate their environmental benefits. usda.gov

Environmental Impact of Production Catalysts and Byproducts

The environmental performance of any chemical process is heavily influenced by the catalysts used and the byproducts generated. researchgate.net In the production of this compound, these factors are critical to its green profile.

Catalysts: The choice of catalyst is paramount. The synthesis of this compound via ketonization of dodecanoic (lauric) acid has been successfully demonstrated with various catalysts, with differing environmental impacts.

Magnesium Oxide (MgO): This is a preferred catalyst due to its high efficiency and environmental compatibility. MgO is an earth-abundant mineral, making it a sustainable choice. It is also recyclable, which aligns with circular economy principles and minimizes waste.

Aluminum Oxide (Al₂O₃): While also effective, Al₂O₃ can lead to reduced yields of this compound (~45%) and promote the formation of secondary products, increasing waste streams.

Iron-based Catalysts: Other studies on the ketonization of long-chain esters have utilized catalysts containing iron oxides, which are also generally considered environmentally benign. pjoes.com

The use of catalysts like MgO avoids the need for corrosive and hazardous homogenous catalysts like mineral acids or bases, which are difficult to separate from the product and generate significant waste during neutralization.

Byproducts: Ideally, a chemical reaction would only produce the desired product. However, side reactions can lead to byproducts.

In the synthesis of this compound, high selectivity (>70%) can be achieved, minimizing byproduct formation under optimal conditions.

When this compound is further processed into lubricants, byproducts can include short-chain alkanes, gases, and some oxygenated species. scbt.com The exact nature and quantity of these byproducts depend on the specific reaction conditions and catalysts used.

Inefficient processes or the use of less selective catalysts can increase the generation of these byproducts, which represents a loss of material efficiency and can contribute to air or water pollution if not properly managed. researchgate.netjmb.or.kr

Biodegradation and Environmental Fate Studies

A key sustainability feature of bio-based chemicals is their ability to degrade into harmless substances in the environment, preventing long-term pollution. pjoes.com While specific, extensive biodegradation studies on this compound are not widely published, its chemical structure as a long-chain aliphatic ketone provides a strong basis for predicting its environmental fate.

Long-chain ketones are known to be susceptible to biodegradation by microorganisms. pjoes.comjmb.or.kr The likely pathway for the environmental degradation of this compound involves microbial oxidation. Bacteria in soil and water possess enzymes, such as monooxygenases, that can metabolize long-chain aliphatic compounds. mdpi.com

The proposed biodegradation pathway is as follows:

Sub-terminal Oxidation: The long alkane chains of the ketone are oxidized by enzymes, often forming a secondary alcohol. mdpi.com

Ester Formation: The ketone itself can be targeted by enzymes like Baeyer-Villiger monooxygenases (BVMOs), which insert an oxygen atom next to the carbonyl group, converting the ketone into an ester. asm.orgnih.gov

Hydrolysis: The resulting ester is then hydrolyzed by esterase enzymes into a carboxylic acid (fatty acid) and an alcohol. mdpi.com

Beta-Oxidation: The resulting fatty acids and alcohols are common metabolites that can be readily broken down further by microorganisms through pathways like beta-oxidation and subsequently mineralized to carbon dioxide and water.

This susceptibility to degradation is a significant advantage over petroleum-based products of similar molecular weight, which are often highly persistent and toxic to aquatic life. mdpi.com Safety data for this compound indicates that it is not expected to be hazardous to the environment or to be non-degradable in wastewater treatment plants. thermofisher.com This profile makes this compound and its derivatives, like biolubricants, attractive alternatives for applications where environmental release is a concern. mdpi.com

Future Directions and Emerging Research Avenues

Biotechnological Production and Microbial Engineering

The microbial synthesis of long-chain ketones like 12-tricosanone represents a promising frontier for sustainable chemical production. Metabolic engineering strategies are being developed to harness the power of microorganisms, offering an alternative to traditional chemical synthesis.

One area of focus is the engineering of oleaginous yeasts, such as Yarrowia lipolytica, which naturally produce high levels of fatty acids—the precursors to long-chain ketones. researchgate.netnih.gov Researchers have successfully engineered this yeast to produce a range of methyl ketones by modifying its β-oxidation pathway. researchgate.netnih.gov For instance, deleting the pot1 gene, which is involved in peroxisomal β-oxidation, led to the accumulation of methyl ketones with chain lengths from C13 to C23. nih.gov Further enhancements, including the overexpression of a bacterial methyl ketone biosynthesis pathway, have significantly increased production titers. nih.gov Optimizing cultivation conditions, such as dissolved oxygen levels, has also been shown to be crucial for maximizing yields. nih.gov

In addition to yeast, bacteria like Escherichia coli are being engineered for ketone production. nih.gov Strategies include introducing specific thioesterases to control the chain length of the fatty acid precursors and blocking competing metabolic pathways. nih.govosti.gov The expression of genes from organisms like Shewanella oneidensis, which are known to produce long-chain hydrocarbons and ketones, is another viable approach. asm.org The oleA gene, encoding a fatty acyl-coenzyme A (CoA) condensase, is particularly relevant for producing long-chain ketones. asm.org

A key challenge in microbial production is efficiently screening engineered strains. High-throughput methods, such as those using the fluorescent dye Nile red, are being developed to rapidly identify and quantify hydrocarbon and ketone production in bacterial colonies. asm.org Future research will likely focus on synthetic microbial consortia, where different engineered organisms work together to carry out complex metabolic pathways, potentially leading to more efficient and modular production systems. udel.edu

Table 1: Microbial Engineering Strategies for Ketone Production

OrganismEngineering StrategyKey Genes/Pathways TargetedOutcome
Yarrowia lipolyticaTruncation of peroxisomal β-oxidationDeletion of pot1 geneProduction of C13-C23 methyl ketones. nih.gov
Yarrowia lipolyticaOverexpression of heterologous pathwayBacterial methyl ketone biosynthesis pathwayIncreased titer of saturated methyl ketones. nih.gov
Escherichia coliPathway engineeringChain-length specific acyl-ACP thioesterases, β-ketoacyl-CoA thioesterasesProduction of specific medium-chain ketones. nih.gov
Shewanella oneidensisGene expressionoleA gene (fatty acyl-CoA condensase)Production of long-chain ketones. asm.org

Enhanced Catalytic Systems for Sustainable Synthesis

The synthesis of this compound is predominantly achieved through the ketonic decarboxylation of lauric acid. researchgate.net Research in this area is focused on developing more efficient, sustainable, and cost-effective catalytic systems.

Magnesium oxide (MgO) has emerged as a highly effective and economical catalyst for this reaction, enabling high yields of this compound at moderate temperatures. researchgate.net Recent studies have demonstrated the feasibility of kilogram-scale production using a solvent-free continuous flow reactor with an earth-abundant MgO catalyst. rsc.org This process intensification significantly improves productivity and has favorable economic and environmental impacts. udel.edursc.org Catalyst deactivation due to carbonate formation is a challenge, but regeneration through calcination in air has proven effective. rsc.org

Other metal oxides, such as those based on titanium dioxide (TiO2), zirconium dioxide (ZrO2), and cerium dioxide (CeO2), are also being investigated for the ketonization of fatty acids. acs.orgacs.orgrsc.org The performance of these catalysts can be enhanced by modifying their properties. For example, supporting TiO2 on a hydrophobic carbon support improves its stability in the presence of water, which is often a byproduct of biomass processing. acs.orgacs.org Modifying ZrO2 catalysts with transition metals like vanadium has been shown to enhance the cross-ketonization of fatty acids and subsequent deoxygenation to produce hydrocarbons. rsc.org

The development of bifunctional catalysts that can perform multiple reaction steps in a single pot is another key area of research. For instance, catalysts that can facilitate both ketonization and subsequent reactions like aldol (B89426) condensation or hydrodeoxygenation could streamline the production of advanced biofuels and chemicals. rsc.orgrsc.org The use of layered double hydroxides (LDHs) and mixed metal oxides (MMOs) as base catalysts has also shown promise for the ketonic decarboxylation of long-chain fatty acids. mdpi.com

Table 2: Catalytic Systems for this compound Synthesis

CatalystPrecursorKey Findings
Magnesium Oxide (MgO)Dodecanoic acidHigh yield at moderate temperatures; suitable for solvent-free continuous flow reactors. udel.eduresearchgate.net
Titanium Dioxide (TiO2)Volatile fatty acidsEffective for gas-phase ketonization; stability improved by carbon support. acs.orgacs.org
Zirconia (ZrO2)-basedC18 fatty acidsModification with vanadium enhances cross-ketonization and deoxygenation. rsc.org
Layered Double Hydroxides (LDH)Stearic acidEffective solid base catalysts for ketonic decarboxylation. mdpi.com

Advanced Applications in Bio-based Chemical Feedstocks

This compound serves as a valuable platform molecule for the synthesis of a range of bio-based chemicals and materials, contributing to the development of integrated biorefineries. essentialchemicalindustry.org

A significant application is in the production of high-performance biolubricants. rsc.org Through aldol condensation with furfural (B47365) (a biomass-derived aldehyde) followed by hydrodeoxygenation, this compound can be converted into branched alkanes with excellent cold flow properties, making them suitable as lubricant base oils. google.comsci-hub.box This process offers a renewable alternative to petroleum-derived lubricants and can be economically competitive. rsc.org

Furthermore, the long-chain hydrocarbons produced from the deoxygenation of this compound and other long-chain ketones are potential components of sustainable aviation fuel (SAF) and diesel. rsc.orgmdpi.com The ketonization of fatty acids is a key step in upgrading biomass-derived oils into fuel-range hydrocarbons. researchgate.netrsc.org

Beyond fuels and lubricants, this compound and its derivatives have potential applications in the production of surfactants and polymers. researchgate.netpjoes.com The long aliphatic chain of this compound imparts hydrophobicity, which is a desirable property for these applications. smolecule.com Research is ongoing to explore the conversion of long-chain ketones into other valuable chemical intermediates. pjoes.comdost.gov.ph

Comprehensive Behavioral Ecotoxicology and Risk Assessment Integration

As the production and use of this compound increase, a thorough understanding of its environmental fate and potential ecological impacts is crucial.

This compound has been identified as an impurity in some commercial products, such as polysorbate 80, where it can lead to the formation of visible particles in drug formulations. mdpi.com This highlights the need for rigorous quality control in manufacturing processes.

The ecotoxicological profile of this compound is not yet well-established. However, research on other long-chain ketones and related compounds provides some insight. For instance, some long-chain aliphatic methyl ketones have shown insect-repelling properties. nih.gov A comprehensive risk assessment would involve studying the potential effects of this compound on a variety of non-target organisms in aquatic and terrestrial ecosystems. bioregionalassessments.gov.au This includes assessing its biodegradability, potential for bioaccumulation, and toxicity to representative species.

Future research should integrate behavioral ecotoxicology, which examines how sublethal concentrations of a chemical can affect the behavior of organisms, with traditional toxicological studies. This integrated approach will provide a more complete picture of the potential risks associated with the large-scale production and use of this compound and help to ensure its sustainable development.

Exploration of Novel Biological Activities and Targets

While much of the focus on this compound has been on its industrial applications, there is growing interest in its potential biological activities.

Long-chain ketones, in general, have been investigated for various biological effects. Some studies have suggested that they may possess antimicrobial and anti-inflammatory properties. smolecule.com For example, this compound has been reported to have antibacterial and antifungal activities. smolecule.com It has also been identified as a phytoconstituent in medicinal plants like Crataeva nurvala, which has a history of use in traditional medicine. ajpp.in

Additionally, some long-chain ketones have been studied for their effects on lipid metabolism and have shown potential as hypocholesterolemic agents. acs.orgnih.gov Research into aliphatic analogs of certain cyclic ketones demonstrated that some long-chain ketones could reduce serum cholesterol levels in animal models. nih.gov Other studies have looked at the potential for long-chain keto diols and diacids to favorably alter lipid disorders. acs.org

The insect-repelling properties of some long-chain methyl ketones suggest that this compound could also have applications in pest management. nih.gov Future research should aim to identify the specific molecular targets and mechanisms of action underlying these observed biological activities. This could lead to the development of new pharmaceuticals, food preservatives, or eco-friendly pesticides.

Q & A

Q. How should unexpected results (e.g., anomalous crystallization patterns) in this compound studies be addressed?

  • Methodological Answer : Re-examine experimental conditions (e.g., solvent purity, cooling rates). Perform powder XRD to identify polymorphic forms. Compare findings with computational crystal structure predictions (e.g., Mercury CSD) to resolve discrepancies .

Literature & Collaboration

Q. How can systematic reviews optimize the use of fragmented literature on this compound’s applications?

  • Methodological Answer : Use PRISMA guidelines to screen studies, prioritizing peer-reviewed journals and excluding non-indexed sources. Map trends via bibliometric tools (e.g., VOSviewer) and highlight gaps (e.g., lack of in vivo toxicity data) .

Q. What collaborative frameworks enhance interdisciplinary studies on this compound (e.g., materials science + biochemistry)?

  • Methodological Answer : Adopt shared data platforms (e.g., Figshare) with standardized metadata. Establish clear milestones (e.g., synthesis scale-up by Month 6, toxicity screening by Month 12) and use project management tools (e.g., Gantt charts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.